molecular formula C14H26N4O6 B056461 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane CAS No. 114873-37-9

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane

Cat. No. B056461
M. Wt: 346.38 g/mol
InChI Key: HHLZCENAOIROSL-UHFFFAOYSA-N
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Description

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic compound widely used as an intermediate in the preparation of medically important metal chelators, such as DO3A and DOTA. Its significance lies in its ability to form stable complexes with various metal ions.

Synthesis Analysis

The synthesis of this compound involves multiple steps and can yield different derivatives depending on the reaction conditions. For instance, Jagadish et al. (2011) described an efficient synthesis of a related compound, the hydrobromide salt of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (Jagadish et al., 2011). Mishra and Chatal (2001) reported the synthesis of bifunctional chelating agents including 1,4,7-tris(carboxymethyl)-10-(2-aminoethyl)-1,4,7,10-tetraazacyclododecane (Mishra & Chatal, 2001).

Molecular Structure Analysis

X-ray crystallographic analysis plays a crucial role in determining the molecular structure of these compounds. For example, the structure of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane was characterized by Jagadish et al. (2011) using this technique (Jagadish et al., 2011).

Scientific Research Applications

Magnetic Resonance Imaging (MRI) Contrast Agents

  • Field : Medical Imaging
  • Application : This compound is used in the synthesis of nonionic gadolinium chelates, which are useful as contrast agents for MRI . These contrast agents enhance the visibility of internal body structures in MRI, making it easier to differentiate between normal and abnormal tissues .
  • Method : The compound is used to create gadolinium chelates. These chelates are then used as contrast agents in MRI scans .
  • Results : The use of these contrast agents in MRI has improved the clarity and detail of images, allowing for more accurate diagnoses .

Magnetic Resonance/Fluorescence Multimodal Imaging

  • Field : Biomedical Imaging
  • Application : This compound is used in the preparation of gadolinium (III) chelates functionalized carbon quantum dot-based contrast agents for magnetic resonance/fluorescence multimodal imaging . This allows for simultaneous magnetic resonance and fluorescence imaging, providing comprehensive information about biological tissues .
  • Method : The compound is used to create gadolinium (III) chelates, which are then functionalized with carbon quantum dots. These are used as contrast agents in magnetic resonance/fluorescence multimodal imaging .
  • Results : The use of these contrast agents has enabled simultaneous magnetic resonance and fluorescence imaging, providing more comprehensive information about biological tissues .

Detection of Metal Cations

  • Field : Analytical Chemistry
  • Application : This compound is used in the design of optical devices for sensing ionic analytes in solution . It is particularly attractive for qualitative and quantitative analysis of metal cations due to their successful employment for biological and environmental purposes .
  • Method : The design of this optical device involves the presence of a 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecyl group to hold Eu 3+ for fluorescence emission resource and a bis[(2-pyridyl)methyl]-amino unit as Zn 2+ chelating site, in addition to a quinoxaline moiety acting by antenna effect .
  • Results : The use of these optical devices has enabled the detection of metal cations in solution, which is essential for health and environmental issues .

Synthesis of Gadolinium Chelates

  • Field : Inorganic Chemistry
  • Application : This compound is used in the synthesis of nonionic gadolinium chelates . These chelates are useful as contrast agents for magnetic resonance imaging (MRI) .
  • Method : The compound is used to create gadolinium chelates. These chelates are then used as contrast agents in MRI scans .
  • Results : The use of these contrast agents in MRI has improved the clarity and detail of images, allowing for more accurate diagnoses .

Detection of Metal Cations

  • Field : Analytical Chemistry
  • Application : This compound is used in the design of optical devices for sensing ionic analytes in solution . It is particularly attractive for qualitative and quantitative analysis of metal cations due to their successful employment for biological and environmental purposes .
  • Method : The design of this optical device involves the presence of a 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecyl group to hold Eu 3+ for fluorescence emission resource and a bis[(2-pyridyl)methyl]-amino unit as Zn 2+ chelating site, in addition to a quinoxaline moiety acting by antenna effect .
  • Results : The use of these optical devices has enabled the detection of metal cations in solution, which is essential for health and environmental issues .

Synthesis of Gadolinium Chelates

  • Field : Inorganic Chemistry
  • Application : This compound is used in the synthesis of nonionic gadolinium chelates . These chelates are useful as contrast agents for magnetic resonance imaging (MRI) .
  • Method : The compound is used to create gadolinium chelates. These chelates are then used as contrast agents in MRI scans .
  • Results : The use of these contrast agents in MRI has improved the clarity and detail of images, allowing for more accurate diagnoses .

properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLZCENAOIROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276042
Record name 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane

CAS RN

114873-37-9
Record name 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Four hundred fifty μl of 100mM solutions of each of chromic chloride, ferric chloride, manganese chloride and dysprosium chloride were mixed with 50 μl of 1M 1,4,7-triscarboxymethyl-1,4,7,10tetraazacyclododecane and adjusted to pH 4.5. The solutions were heated at 88° C. for 20 minutes to enhance the rate of chelation, cooled and then adjusted to pH 7.
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ferric chloride
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1,4,7-triscarboxymethyl-1,4,7,10tetraazacyclododecane
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Synthesis routes and methods II

Procedure details

100mM of calcium (II) (1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane) was prepared by mixing equal volumes of 200mM of calcium chloride and 200mM of 1,4,7,-triscarboxymethyl-1,4,7,10-tetraazacyclododecane. One and one-half ml of the solution was adjusted to pH 8.8 with dilute sodium hydroxide and 150 μl of 0.88% stannous chloride was added and mixed. Technetium-99m was added to obtain a final concentration of 20 μCi/ml and the solution was adjusted to pH 3. The solution was heated at 88° C. for 20 minutes, cooled, and adjusted to pH 7. After adjusting to a volume of 3 ml, it was passed through a 0.22 μ filter.
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stannous chloride
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Synthesis routes and methods III

Procedure details

A solution containing 0.26 mg of 3-aminopropane-1,2-diol in 6 μl of water is prepared. The pH is adjusted to 6 with HCl. 0.5 mg of gallium complex of 2-[4,7-bis(1,4-dicarboxybutyl]-1,4,7,10-tetraazacyclododec-1-yl]hexanoic acid are added to the above solution. The pH is again adjusted before adding 0.071 mg of sulfo-NHS and 0.062 mg of EDCI. The pH is checked and adjusted to 6 with 2N NaOH. After an overnight period at AT, the reaction medium is concentrated to approximately 2 ml and then precipitated from 10 ml of ethanol. The solid is filtered off, washed with ethanol and diethyl ether, and then purified on silanized silica RP2, elution being carried out with water only. 0.2 mg of product is obtained.
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0.26 mg
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6 μL
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2-[4,7-bis(1,4-dicarboxybutyl]-1,4,7,10-tetraazacyclododec-1-yl]hexanoic acid
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0.071 mg
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0.062 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
111
Citations
DD Dischino, EJ Delaney, JE Emswiler… - Inorganic …, 1991 - ACS Publications
Introduction A medically useful chelating ligand must form inert complexes with metals while at the same time conferring upon the complex desirable chemical, physical, and/or …
Number of citations: 227 pubs.acs.org
M Regueiro‐Figueroa, D Esteban‐Gómez, A de Blas… - 2010 - Wiley Online Library
Lanthanide(III) complexes with 10‐benzyl‐1,4,7‐tris(carboxymethyl)‐1,4,7,10‐tetraazacyclododecane (H 3 L) have been investigated as model compounds of N‐alkylated Ln III –do3a …
F Yerly, FA Dunand, E Tóth… - European Journal of …, 2000 - Wiley Online Library
The hydration state of a series of [Ln(DO2A)(H 2 O) n ] + complexes in aqueous solution at pH = 6.4–7.0 was studied by measuring the lanthanide‐induced 17 O shifts (LIS) of water [Ln …
U Kreher, MTW Hearn, L Spiccia - Australian journal of chemistry, 2009 - CSIRO Publishing
The X-ray crystal structures of 1,4,7-tris(methylenephosphonate)-1,4,7,10-tetraazacyclododecane (DO3P·3.5H2O) and 1,7-bis(methylenephosphonate)-1,4,7,10-tetraazacyclododecane …
Number of citations: 5 www.publish.csiro.au
SJ Ratnakar, NA Samy, V Alexander - Polyhedron, 2012 - Elsevier
Synthesis and longitudinal and transverse relaxivities of a gadolinium(III) complex, [Gd(DO3A-Pr-Glu-6-phos)(H 2 O) 2 ] (4), of glucose-6-phosphate conjugated DO3A (DO3A-Pr-Glu-6-…
Number of citations: 2 www.sciencedirect.com
A Mishra, P Fousková, G Angelovski, E Balogh… - Inorganic …, 2008 - ACS Publications
Three novel GdDO3A-type bismacrocyclic complexes, conjugated to Ca 2+ chelating moieties like ethylenediaminetetraacetic acid and diethylenetriamine pentaacetic acid bisamides, …
Number of citations: 88 pubs.acs.org
CM Fisher, E Fuller, BP Burke, V Mogilireddy… - Dalton …, 2014 - pubs.rsc.org
The synthesis of a new macrocyclic chelator incorporating a benzimidazole heterocycle is reported. Lanthanide complexes with macrocyclic chelators based on 1,4,7,10-tetra(…
Number of citations: 19 pubs.rsc.org
S Torres, JA Martins, JP André, M Neves… - Radiochimica …, 2007 - degruyter.com
In this paper we report and discuss the biodistribution studies with Wistar rats of a series of 153 Sm(III)-glycoconjugates, based on DO3A and DO2A(cis) scaffolds (DO3A=1,4,7-tris(…
Number of citations: 10 www.degruyter.com
AA Formanovsky, IV Mikhura - SYNTHETIC COMMUNICATIONS, 1996 - researchgate.net
Two new routes for alkylsubstituton of one in four amino groups in 1, 4, 7, 10-tetraazacyclododecane (cyclen) are described, isomeric N-tris (hydroxy) butylcyclens 4 and 6 have been …
Number of citations: 0 www.researchgate.net
AAH Abu-Nawwas - 2006 - search.proquest.com
In this thesis, work is focused on the study of iron complexes with functionalised cyclen. The ligand cyclen (1, 4, 7, 10-tetraazacyclododecane) was functionalised by the insertion of an …
Number of citations: 0 search.proquest.com

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